Methyl 3-(4-aminobutoxy)benzoate
Description
Methyl 3-(4-aminobutoxy)benzoate is a substituted benzoate ester featuring a 4-aminobutoxy group at the meta position of the benzene ring. This compound belongs to the alkyl benzoate family, characterized by their esterified carboxyl groups and variable substituents that influence physicochemical and biological properties. For instance, methyl benzoates with alkoxy or aminoalkyl substituents are frequently explored in medicinal chemistry for their roles as intermediates in drug synthesis or as bioactive molecules themselves .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 3-(4-aminobutoxy)benzoate |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)10-5-4-6-11(9-10)16-8-3-2-7-13/h4-6,9H,2-3,7-8,13H2,1H3 |
InChI Key |
JBPXZEQQFIZNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-(4-aminobutoxy)benzoate with key analogs, focusing on substituent effects, synthetic pathways, and functional properties.
Substituent-Driven Comparisons
Key Observations:
- Amino vs. This difference likely alters reactivity in nucleophilic or electrophilic reactions .
- Hydroxy vs. Alkoxy Substituents : Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate demonstrates how hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to purely alkoxy-substituted analogs .
- Electron-Donating vs. Withdrawing Groups: The trifluoromethyl group in Methyl 3-(trifluoromethyl)benzoate increases metabolic stability but reduces solubility in polar solvents compared to amino or methoxy groups .
Research Implications and Gaps
- Structural Optimization: The 4-aminobutoxy group’s length and flexibility could enhance binding affinity in drug-target interactions compared to shorter-chain analogs (e.g., aminophenoxy).
- Synthetic Challenges : Steric hindrance from the butoxy chain may complicate regioselective substitution, necessitating advanced catalysts or protective strategies .
- Data Limitations: Direct experimental data (e.g., crystallographic, spectroscopic) for this compound are absent in the provided evidence, highlighting a need for further characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
